molecular formula C8H17O3P B2837560 2-Di(propan-2-yl)phosphorylacetic acid CAS No. 6225-94-1

2-Di(propan-2-yl)phosphorylacetic acid

Cat. No.: B2837560
CAS No.: 6225-94-1
M. Wt: 192.195
InChI Key: KAYUCCGFSIVWIC-UHFFFAOYSA-N
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Description

2-Di(propan-2-yl)phosphorylacetic acid is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Di(propan-2-yl)phosphorylacetic acid typically involves the reaction of di(propan-2-yl)phosphine oxide with a suitable acetic acid derivative. One common method is the reaction of di(propan-2-yl)phosphine oxide with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Di(propan-2-yl)phosphorylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Di(propan-2-yl)phosphorylacetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Di(propan-2-yl)phosphorylacetic acid involves its interaction with molecular targets through its phosphoryl and acetic acid functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Di(propan-2-yl)phosphine oxide: A precursor in the synthesis of 2-Di(propan-2-yl)phosphorylacetic acid.

    Phosphorylacetic acid: Lacks the di(propan-2-yl) groups, leading to different chemical properties.

    Phosphine derivatives: Compounds with similar phosphorus-containing functional groups.

Properties

IUPAC Name

2-di(propan-2-yl)phosphorylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-6(2)12(11,7(3)4)5-8(9)10/h6-7H,5H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYUCCGFSIVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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